Lenvatinib - 417716-92-8

Lenvatinib

Catalog Number: EVT-272994
CAS Number: 417716-92-8
Molecular Formula: C21H19ClN4O4
Molecular Weight: 426.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lenvatinib mesilate (Lenvatinib) is a synthetic, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that selectively inhibits the kinase activity of a range of receptor tyrosine kinases (RTKs). [, , , ] These RTKs include vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor α (PDGFRα), RET, and KIT. [, , , , ] This broad spectrum of targeted inhibition makes Lenvatinib a valuable tool in scientific research, particularly in studying tumor angiogenesis and exploring potential therapeutic interventions for various cancers. [, , ]

Future Directions
  • Optimizing Combination Therapies: Exploring combinations of Lenvatinib with other targeted therapies or immunotherapies holds promise for enhancing its efficacy and overcoming resistance mechanisms. [, ]
  • Developing Predictive Biomarkers: Identifying biomarkers that predict Lenvatinib sensitivity or resistance will be crucial for personalizing treatment strategies and improving patient outcomes. [, ]
  • Investigating Mechanisms of Resistance: Further research into the mechanisms underlying acquired resistance to Lenvatinib will be essential for developing strategies to circumvent resistance and enhance its long-term efficacy. [, ]
  • Exploring New Applications: Given its multi-targeted nature, Lenvatinib may have therapeutic potential in other diseases where these signaling pathways are implicated. []

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) and other kinases involved in tumor growth and angiogenesis. It has been approved for the treatment of various cancers, including hepatocellular carcinoma (HCC) and advanced renal cell carcinoma (RCC) [, , , , ].

Everolimus

Compound Description: Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a protein kinase involved in cell growth and proliferation. It is used in the treatment of various cancers, including advanced RCC [].

Relevance: Clinical trials have explored the combination of Lenvatinib with Everolimus for the treatment of metastatic RCC. Results showed that the combination significantly improved progression-free survival and overall survival compared with Everolimus alone []. This synergistic effect is attributed to their complementary mechanisms of action, targeting different pathways involved in tumor growth and angiogenesis.

Regorafenib

Compound Description: Regorafenib is another multi-kinase inhibitor that targets VEGFRs, FGFRs, and other kinases. It has shown efficacy in treating various cancers, including HCC [].

U0126

Compound Description: U0126 is a selective inhibitor of mitogen-activated protein kinase kinases (MEK1 and MEK2). The MEK/ERK pathway is frequently activated in various cancers, contributing to tumor growth and survival [].

Relevance: Preclinical studies have investigated the combination of Lenvatinib and U0126 for the treatment of anaplastic thyroid cancer (ATC). Results indicated that combining Lenvatinib with U0126 enhanced antitumor effects compared to monotherapy with either agent in vitro and in vivo []. This synergy is attributed to the combined inhibition of both VEGFR and MEK/ERK signaling pathways.

Selumetinib (AZD6244)

Compound Description: Selumetinib, also known as AZD6244, is another MEK1/2 inhibitor with anticancer properties [].

Relevance: Similar to U0126, Selumetinib has been studied in combination with Lenvatinib for its potential in enhancing antitumor activity in ATC. The combination demonstrated promising results in preclinical models, suggesting a potential therapeutic advantage [].

Camrelizumab

Compound Description: Camrelizumab is an anti-programmed death-1 (PD-1) antibody, which belongs to the class of immune checkpoint inhibitors. It blocks the interaction between PD-1 on T cells and its ligand PD-L1, thereby enhancing the anti-tumor immune response [].

Relevance: Clinical studies have investigated the combination of Lenvatinib and Camrelizumab as post-progression treatment for advanced HCC. Results showed that the combination therapy resulted in a significantly longer progression-free survival, higher objective response rate, and disease control rate compared to Lenvatinib monotherapy [].

Bevacizumab

Compound Description: Bevacizumab is a monoclonal antibody that specifically targets vascular endothelial growth factor A (VEGF-A). By binding to VEGF-A, Bevacizumab prevents its interaction with VEGFRs, thereby inhibiting angiogenesis [, ].

Relevance: While both Lenvatinib and Bevacizumab target the VEGF/VEGFR pathway, Lenvatinib is a multi-kinase inhibitor with a broader range of targets, including FGFRs, whereas Bevacizumab specifically targets VEGF-A. Clinical studies have compared the efficacy of atezolizumab plus Bevacizumab versus Lenvatinib as first-line treatment for unresectable HCC, with findings suggesting potential differences in survival benefits based on the etiology of liver disease [].

Source

Lenvatinib was developed by Eisai Co., Ltd., and received its first approval from the U.S. Food and Drug Administration in 2015 for the treatment of differentiated thyroid cancer. Its development was based on the need for effective therapies targeting specific pathways in cancer progression.

Classification

Lenvatinib is classified as an antineoplastic agent, specifically a tyrosine kinase inhibitor. It targets several kinases, including vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, fibroblast growth factor receptors (FGFR) 1 to 4, platelet-derived growth factor receptor alpha (PDGFRα), and RET proto-oncogene.

Synthesis Analysis

The synthesis of Lenvatinib involves several steps utilizing various chemical reactions to obtain the final product.

Methods and Technical Details

  1. Initial Raw Materials: The synthesis often begins with compounds such as p-aminosalicylic acid or 4-cyano-3-hydroxyaniline.
  2. Methylation: This step typically involves methylating the initial raw material using dimethyl carbonate.
  3. Formation of Intermediates: Key intermediates like 6-cyano-7-methoxy-4-quinolinone are formed through cyclization reactions under specific conditions.
  4. Final Synthesis: The final coupling reaction combines various intermediates (e.g., 6-formamido-7-methoxy-4-chloroquinoline) with cyclopropyl urea derivatives to yield Lenvatinib. The reaction conditions often include heating under reflux in organic solvents like chloroform or methanol .
Molecular Structure Analysis

Structure

Lenvatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C_22H_19N_3O_4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 423.47 g/mol.
  • IUPAC Name: (S)-N-(4-(4-(methylthio)phenyl)-7-methoxyquinolin-6-yl)-N'-cyclopropylurea.
Chemical Reactions Analysis

Lenvatinib's synthesis involves several key reactions:

  1. Methylation Reaction: Converts starting materials into more reactive intermediates.
  2. Cyclization: Forms quinoline structures crucial for the drug's activity.
  3. Coupling Reaction: Combines different intermediates to form Lenvatinib through nucleophilic substitution or condensation reactions .

Technical Details

The reactions are typically carried out under controlled temperatures and pressures to maximize yield and purity. For example, one method involves heating at reflux for several hours followed by recrystallization to isolate the final product .

Mechanism of Action

Lenvatinib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in tumor angiogenesis and growth signaling pathways.

Process

  1. Inhibition of Kinases: By binding to the ATP-binding site of target kinases, Lenvatinib prevents phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival.
  2. Effects on Tumor Vasculature: Inhibition of VEGFR leads to reduced angiogenesis, thereby limiting nutrient supply to tumors.
  3. Data on Efficacy: Clinical studies have shown significant improvements in progression-free survival rates among patients treated with Lenvatinib compared to those receiving placebo or other therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lenvatinib is typically a white to off-white powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Lenvatinib is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The compound exhibits multiple pKa values due to its various functional groups, influencing its solubility and absorption characteristics.

Relevant Data

The melting point of Lenvatinib is around 150–155 °C, indicating good thermal stability during storage and handling .

Applications

Lenvatinib is primarily used in oncology for:

  • Thyroid Cancer Treatment: Approved for use in patients with radioactive iodine-refractory differentiated thyroid cancer.
  • Combination Therapies: Often used in combination with other agents like everolimus for enhanced efficacy against renal cell carcinoma.
  • Research Applications: Investigated for potential use in other malignancies due to its broad-spectrum kinase inhibition profile .
Molecular Pharmacology of Lenvatinib

Receptor Tyrosine Kinase Inhibition Profiles

Lenvatinib (C~21~H~19~ClN~4~O~4~) is a quinoline-derived small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) through competitive ATP-binding site occupation. Its molecular structure features a carboxamide group and methoxyquinoline core, enabling unique interactions with kinase domains [4] [7].

Structural Basis of VEGFR1–3 Binding Dynamics

Lenvatinib binds vascular endothelial growth factor receptors (VEGFR1–3) with sub-nanomolar affinity. X-ray crystallography reveals that the quinoline N1 atom forms a critical hydrogen bond with the hinge region residue Ala564 in VEGFR2, while ureido groups engage in electrostatic interactions with Glu531 and Asp641 of the DFG motif [4] [5]. This binding stabilizes the kinase in an inactive conformation, preventing ATP access and subsequent autophosphorylation. The ligand's hydrophobic moieties interact with five spine residues and the glycine-rich loop (Phe489), creating a binding energy profile superior to first-generation VEGFR inhibitors [4] [8].

FGFR1–4 Inhibition: Selectivity and Competitive Binding Mechanisms

Unlike selective FGFR inhibitors, lenvatinib inhibits FGFR1–4 through type I½A binding kinetics. Half-maximal inhibitory concentrations (IC~50~) range from 22 nM (FGFR1) to 8.2 nM (FGFR2), attributed to its flexible binding mode accommodating gatekeeper variations [2] [4]. The drug's quinoline core penetrates the hydrophobic back pocket of FGFR2, allowing efficacy against resistance-conferting mutations like N549H and V564F [5]. Comparative analyses show 3-fold higher FGFR2 affinity versus sorafenib due to lenvatinib's additional interaction with the molecular brake region (Glu565) [5] [7].

Cross-Talk Between PDGFRα, RET, and KIT Pathways

Lenvatinib concurrently inhibits PDGFRα (IC~50~ = 29 nM), RET (IC~50~ = 6.4 nM), and KIT (IC~50~ = 85 nM) through conserved binding mechanisms. The drug's cyclopropylureido group inserts into the hydrophobic cleft of RET, disrupting downstream signalosome assembly [1] [2]. Synergistic pathway blockade occurs via:

  • Co-inhibition logic: RET suppression reduces MAPK-driven PDGFRα expression
  • Spatiotemporal effects: Simultaneous KIT and VEGFR2 inhibition amplifies angiogenic blockade [1] [7]

Intracellular Signaling Pathway Modulation

Angiogenesis Suppression via VEGF/VEGFR Axis Disruption

Lenvatinib abrogates VEGF-driven angiogenesis through multi-tiered mechanisms:

  • Receptor-level inhibition: Prevents VEGFR2 transphosphorylation (K~i~ = 0.74 nM)
  • Cellular effects: Reduces endothelial tube formation by 80% at 10 nM in HUVEC assays
  • Microenvironment modulation: Normalizes tumor vasculature, reducing interstitial pressure and improving drug delivery [1] [2] [8]

In vivo models demonstrate 90% reduction in microvessel density versus controls, correlating with diminished vascular endothelial growth factor-A (VEGF-A) secretion [2] [6].

Tumor Microenvironment Remodeling Through FGFR and PDGFRα Blockade

Concurrent FGFR/PDGFRα inhibition remodels the tumor stroma by:

  • Fibroblast suppression: Reduces FGF2-driven α-SMA+ fibroblast proliferation by 70%
  • Extracellular matrix modulation: Downregulates MMP-3/9 expression (confirmed by 60% reduction in gelatinase activity)
  • Immune contexture shifts: Decreases tumor-associated macrophage infiltration (CD68+ cells) via PDGFRα blockade [2] [5] [8]

Rabbit osteoarthritis models reveal that lenvatinib significantly inhibits synovitis and cartilage degeneration through FGFR/VEGFR dual blockade, confirming stromal-modifying effects beyond oncology [8].

RET Proto-Oncogene Suppression in Tumor Proliferation

Lenvatinib's RET inhibition (K~i~ = 1.5 nM) disrupts multiple oncogenic pathways:

  • MAPK/ERK cascade: Attenuates GRB2/SOS recruitment, reducing ERK phosphorylation
  • PI3K/AKT survival pathway: Diminishes AKT membrane translocation
  • CCDC6-RET fusion proteins: Induces regression in thyroid cancer xenografts by 85% [1] [7]

Notably, lenvatinib maintains efficacy against solvent-front RET mutations that confer resistance to selective inhibitors [4].

Comparative Kinase Inhibition Efficacy

IC~50~ and K~i~ Values Across Target Receptors

Lenvatinib exhibits nanomolar potency against primary oncology targets, with differential affinity across kinase families:

Table 1: Lenvatinib Inhibition Constants for Key Kinase Targets

TargetIC₅₀ (nM)Kᵢ (nM)Method
VEGFR1 (FLT1)4.71.3ELISA/MSA
VEGFR2 (KDR)3.00.74Off-chip MSA
VEGFR3 (FLT4)2.30.71Cellular assay
FGFR161221Mobility shift
FGFR2278.2Kinase activity
FGFR352151Phospho-ELISA
FGFR443N.D.Radioactive assay
RET6.41.5Dixon plot analysis
PDGFRα29N.D.Fluorescence polar.
KIT8511ATP-competitive

Data compiled from enzymatic and cellular assays [2] [4]

Differential Binding Affinities Relative to Sorafenib and Other TKIs

Lenvatinib demonstrates distinct pharmacologic advantages over comparator TKIs:

Table 2: Comparative Binding Affinities of Multi-Kinase Inhibitors

TargetLenvatinib Kᵢ (nM)Sorafenib Kᵢ (nM)Selectivity Ratio (Lenv/Sora)
VEGFR20.749.012.2×
FGFR1221>10,000>45×
RET1.54731×
PDGFRβ>1,00022<0.02×
RAF1>10,0006>1,666×

Data derived from kinase profiling studies [1] [4] [7]

Key differentiators include:

  • FGFR inhibition superiority: 45-fold greater FGFR1 affinity than sorafenib, enabling efficacy in FGF-driven resistance settings [5] [7]
  • VEGFR2 selectivity: 12-fold higher potency than sorafenib, correlating with stronger anti-angiogenic effects in vivo [1] [6]
  • Resistance profile: Maintains activity against V564F gatekeeper mutations in FGFR2 that confer resistance to pemigatinib [5]
  • Kinome footprint: Hits 40% fewer off-target kinases than non-selective TKIs, potentially improving therapeutic index [4]

Structural dynamics underlie these differences: Lenvatinib's methoxyquinoline group enables deeper hydrophobic pocket penetration than sorafenib's pyridine core, while its carboxamide forms additional H-bonds with conserved kinase residues [4] [5].

Properties

CAS Number

417716-92-8

Product Name

Lenvatinib

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide

Molecular Formula

C21H19ClN4O4

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)

InChI Key

WOSKHXYHFSIKNG-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Solubility

Soluble in DMSO

Synonyms

4-(3-chloro-4-((cyclopropylaminocarbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxamide
4-(3-chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide
E 7080
E-7080
lenvatinib
Lenvima

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.